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molecular formula C9H13BO2 B149156 4-Propylphenylboronic acid CAS No. 134150-01-9

4-Propylphenylboronic acid

Cat. No. B149156
M. Wt: 164.01 g/mol
InChI Key: WLCGYIWOKVWFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183447B2

Procedure details

A solution of (2 mmol) of 8, (2.2 mmol) of 4-propylphenylboronic acid, 250 mg (2.40 mmol) of neopentyl glycol, 1.53 g (4.84 mmol) of Ba(OH)2. 8 H2O, 1.35 ml (0.103 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 20 ml of 95% i-PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 5 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×5 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is converted into 10 (yield: 89%).
Name
8
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Ba(OH)2
Quantity
1.53 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
89%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12](I)=[CH:11][C:10]=2F)=[C:5](F)[C:4]=1F.C([C:24]1[CH:29]=[CH:28][C:27](B(O)O)=[CH:26][CH:25]=1)CC.OCC(C)(CO)C.O>CC(O)C.CC([O-])=O.CC([O-])=O.[Pd+2].CC(C)=O>[C:6]1([C:9]2[C:10]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:5.6.7|

Inputs

Step One
Name
8
Quantity
2 mmol
Type
reactant
Smiles
C[Si](C1=C(C(=C(C=C1)C1=C(C=C(C=C1)I)F)F)F)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
OCC(C)(CO)C
Step Four
Name
Ba(OH)2
Quantity
1.53 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is subsequently removed under reduced pressure
ADDITION
Type
ADDITION
Details
5 ml of 2 M HCl are added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through SiO2
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=CC=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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